5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate
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Overview
Description
5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate is a complex organic compound characterized by its unique cyclopropyl and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of 5,5-dimethylhex-1-yne with a suitable cyclopropanation reagent under controlled conditions.
Imidazole Ring Formation: The cyclopropyl intermediate is then reacted with an imidazole precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the imidazole ring.
Fumarate Addition: Finally, the imidazole derivative is reacted with fumaric acid or its derivatives to form the fumarate salt. This step may involve the use of a coupling agent to ensure efficient formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and alkyne moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the imidazole ring or the alkyne group. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions. Halogenation using reagents like N-bromosuccinimide (NBS) is an example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkanes or reduced imidazole derivatives
Substitution: Halogenated imidazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclopropyl and imidazole chemistry.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as antimicrobial or anticancer properties
Medicine
In medicine, the compound or its derivatives could be investigated for use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and imidazole groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Imidazole Derivatives: Compounds with similar cyclopropyl and imidazole structures.
Alkyne-Containing Imidazoles: Compounds featuring both alkyne and imidazole functionalities.
Uniqueness
What sets 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate apart is its specific combination of a cyclopropyl group with an alkyne and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |
InChI |
InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m1./s1 |
InChI Key |
QIQWRCNAPQJQLL-QESWSMAHSA-N |
Isomeric SMILES |
CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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